molecular formula C8H9N3O2 B11720180 N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide

N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide

Cat. No.: B11720180
M. Wt: 179.18 g/mol
InChI Key: VSSRMISGFCHEFY-YHYXMXQVSA-N
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Description

N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with hydroxyimino and carboximidamide groups, which contribute to its reactivity and functionality.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N'-hydroxy-4-[(Z)-hydroxyiminomethyl]benzenecarboximidamide

InChI

InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-6(2-4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5-

InChI Key

VSSRMISGFCHEFY-YHYXMXQVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)C(=NO)N

Canonical SMILES

C1=CC(=CC=C1C=NO)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide typically involves the reaction of 4-formylbenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired carboximidamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitroso, nitro, amino, and various substituted benzene derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form covalent bonds with active site residues, leading to enzyme inhibition or modification. The carboximidamide group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-4-[(methanesulfonyl)amino]benzene-1-carboximidamide
  • N-hydroxy-4-(phenoxymethyl)benzene-1-carboximidamide
  • N-hydroxy-4-(2-methyl-1H-1,3-benzodiazol-1-yl)benzene-1-carboximidamide

Uniqueness

N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and functionality. The presence of both hydroxyimino and carboximidamide groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

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